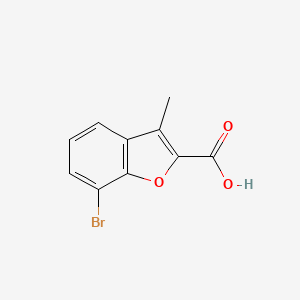

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

Overview

Description

“7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have been studied for their potential antitumor properties. The core structure of benzofuran is present in various biologically active natural medicines and synthetic chemical raw materials, indicating diverse pharmacological activities . The specific compound 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid could be a precursor in synthesizing novel compounds with potential antitumor effects.

Antibacterial and Antifungal Applications

Some benzofuran derivatives demonstrate significant activity against bacterial and fungal strains. Research has shown that certain amide derivatives of benzofuran-2-carboxylic acids are effective against Gram-positive bacteria and fungi . This suggests that 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid could be modified to enhance its antibacterial and antifungal efficacy.

Antiviral Agents

Benzofuran compounds, including derivatives of benzofuran-2-carboxylic acid, have shown strong biological activities, such as antiviral properties . These compounds could serve as lead compounds in the development of new antiviral drugs, potentially including treatments for diseases like hepatitis C.

Modulation of Histamine H3 Receptors

Benzofuran-2-carboxylic acid derivatives have been found useful in treating diseases associated with the modulation of histamine H3 receptors . This application is particularly relevant in the field of psychiatric disorders, where 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid could be utilized to develop partial agonists of 5-HT receptors.

Synthesis of Complex Natural Products

The benzofuran ring is a key structural unit in many significant natural products and medicines. The synthesis of natural products containing benzofuran rings is an active area of research, with 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid potentially serving as a building block for complex natural product synthesis .

Development of Supramolecular Ligands

Benzofuran derivatives are also used in the development of supramolecular ligands due to their unique physicochemical properties . These ligands have applications in creating molecular electronic and functional polymers, as well as in materials science.

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research will likely focus on developing promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name |

7-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDHJNRYFRJTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid | |

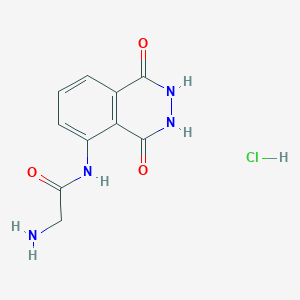

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)

![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)

![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)